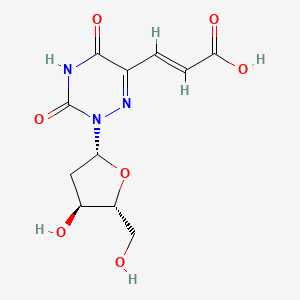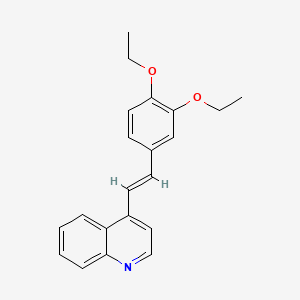
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid is a synthetic compound that belongs to the class of antifolate drugs. These compounds are designed to interfere with the folate pathway, which is crucial for DNA synthesis and cell division. This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
The synthesis of N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid involves several steps. One common method includes the reaction of 4-amino-4-deoxypteroyl chloride with DL-2-amino-6-phosphonopentanoic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques are employed to meet industrial standards.
化学反応の分析
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction and conditions used .
科学的研究の応用
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes, particularly those involving the folate pathway.
Medicine: It has potential therapeutic applications in the treatment of cancers and other diseases that involve rapid cell division.
Industry: The compound is used in the development of new drugs and in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid involves the inhibition of enzymes in the folate pathway. This pathway is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS), the compound disrupts DNA synthesis and cell division. This makes it particularly effective against rapidly dividing cells, such as cancer cells .
類似化合物との比較
N-(4-Amino-4-deoxypteroyl)-DL-2-amino-6-phosphonopentanoic acid is similar to other antifolate compounds such as methotrexate and pemetrexed. it has unique properties that make it distinct:
Methotrexate: While both compounds inhibit DHFR, this compound has a different structure that may result in different pharmacokinetics and side effects.
Similar compounds include:
- Methotrexate
- Pemetrexed
- Raltitrexed
- Aminopterin
Each of these compounds has unique properties and applications, but they all share the common feature of targeting the folate pathway .
特性
CAS番号 |
113811-43-1 |
|---|---|
分子式 |
C19H23N8O6P |
分子量 |
490.4 g/mol |
IUPAC名 |
2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-phosphonopentanoic acid |
InChI |
InChI=1S/C19H23N8O6P/c20-15-14-16(27-19(21)26-15)23-9-12(24-14)8-22-11-5-3-10(4-6-11)17(28)25-13(18(29)30)2-1-7-34(31,32)33/h3-6,9,13,22H,1-2,7-8H2,(H,25,28)(H,29,30)(H2,31,32,33)(H4,20,21,23,26,27) |
InChIキー |
KXKMDFKRBKTDDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NC(CCCP(=O)(O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



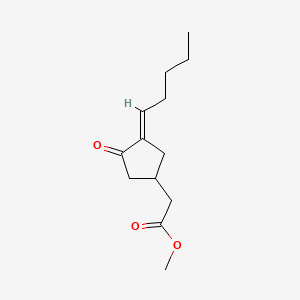

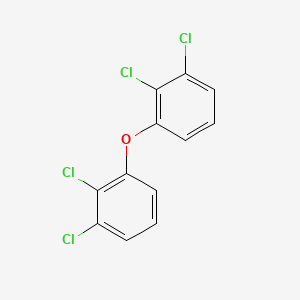
![bis[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanedioate](/img/structure/B12665310.png)


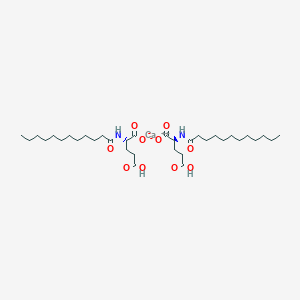
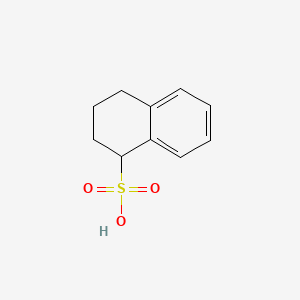
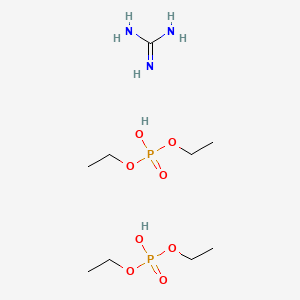

![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
